Tie2 kinase inhibitor 1
Description
Overview of Tie2 Receptor Tyrosine Kinase and Angiopoietin-Tie Signaling Pathway
The angiopoietin-Tie signaling pathway is a critical, endothelial cell-specific system that works in concert with other signaling networks, like the VEGF pathway, to regulate the development, maturation, and maintenance of the vascular system. nih.govportlandpress.com It consists of the Tie receptors and their corresponding angiopoietin ligands. harvard.edu This pathway is essential for later stages of vascular development, including vascular assembly, stability, and maturation. nih.gov
The Tie (tyrosine kinase with immunoglobulin and epidermal growth factor homology domains) receptor family is primarily expressed on the surface of endothelial cells. harvard.edunih.gov The two members, Tie1 and Tie2, are both receptor tyrosine kinases required for proper angiogenesis and vessel maturation. nih.govjci.org
Tie2 (Tek): Tie2 is the primary signaling receptor of the pathway. nih.gov It directly binds the angiopoietin ligands. nih.gov Upon ligand binding, Tie2 undergoes autophosphorylation of tyrosine residues in its intracellular domain, which initiates a cascade of downstream signaling pathways, including the PI3-kinase/Akt and ERK pathways. nih.govmdpi.comspandidos-publications.com This activation is crucial for promoting endothelial cell survival, migration, and maintaining the structural integrity of blood vessels. researchgate.netscbt.comresearchgate.net Constitutive Tie2 phosphorylation is associated with the stability and quiescence of mature blood vessels. mdpi.comobgynkey.com
Tie1: Tie1 is considered an "orphan receptor" as it does not bind directly to angiopoietins under normal conditions. nih.govnih.govjci.org Its function is more modulatory. Evidence suggests that Tie1 forms heterodimeric complexes with Tie2 on the cell surface, which can inhibit Tie2 signaling. researchgate.netdrugbank.com In this capacity, Tie1 can act as a negative regulator of Tie2. nih.gov However, Tie1 can also be activated in a Tie2-dependent manner upon stimulation by certain angiopoietins, subsequently activating downstream signaling. researchgate.net This dual role as both a positive and negative regulator makes its function complex and context-dependent. jci.org
Angiopoietins are the protein ligands that interact with the Tie2 receptor, demonstrating varied and sometimes opposing effects. harvard.edu They are characterized by a fibrinogen-like domain that mediates binding to Tie2. nih.gov
Angiopoietin-1 (Ang1): Ang1 is considered the primary agonist for the Tie2 receptor. nih.govnih.gov It is expressed by perivascular cells and acts in a paracrine manner on endothelial cells. obgynkey.com Ang1 binding to Tie2 promotes receptor phosphorylation, leading to signals that support vascular integrity, endothelial cell survival, and vessel quiescence. nih.govobgynkey.com It plays a key role in the maturation and stabilization of newly formed vessels. nih.gov
Angiopoietin-2 (Ang2): Ang2 shares significant structural homology with Ang1 and binds to Tie2 with similar affinity, but its function is more complex. spandidos-publications.comnih.gov It is primarily expressed by endothelial cells and is upregulated at sites of vascular remodeling. obgynkey.com Ang2 is widely considered a context-dependent antagonist or agonist. nih.govjci.org In many settings, it acts as a competitive antagonist of Ang1, blocking Ang1-induced Tie2 phosphorylation and leading to vascular destabilization. nih.govobgynkey.com This action can make vessels more responsive to other angiogenic stimuli. spandidos-publications.com However, in other contexts, such as at high concentrations or in the absence of Ang1, Ang2 can act as a weak agonist, promoting Tie2 phosphorylation. nih.govjci.org
Angiopoietin-4 (Ang4): Ang4 is the human orthologue of mouse Angiopoietin-3 (Ang3). nih.govharvard.edu It functions as an agonist for the Tie2 receptor in human endothelial cells, similar to Ang1. portlandpress.comnih.govharvard.edu Its expression is high in the lungs, with lower levels in other tissues. harvard.edu
| Ligand | Primary Function | Key Characteristics |
| Angiopoietin-1 (Ang1) | Agonist | Promotes vessel stability and quiescence. nih.govobgynkey.com |
| Angiopoietin-2 (Ang2) | Context-dependent agonist/antagonist | Can block Ang1 action, leading to vessel destabilization, or weakly activate Tie2. nih.govjci.orgobgynkey.com |
| Angiopoietin-4 (Ang4) | Agonist | Human orthologue of mouse Ang3; activates Tie2. portlandpress.comnih.govharvard.edu |
The outcome of Angiopoietin-Tie2 signaling is highly dependent on the cellular and molecular context. harvard.edu The balance between Ang1 and Ang2 is a critical determinant of vascular response, shifting vessels between states of quiescence and activation. jci.org
The function of Ang2 as either an agonist or antagonist is a prime example of this context dependency. jci.org This switch can be influenced by the presence of other growth factors, such as Vascular Endothelial Growth Factor (VEGF). harvard.edu For instance, Ang2-mediated destabilization can prime the endothelium to respond to pro-angiogenic signals from VEGF. harvard.edu Furthermore, the inflammatory environment plays a crucial role. jci.org During inflammation, the ectodomain of the Tie1 receptor can be cleaved. nih.govjci.org This cleavage event has been shown to correspond with the switch of Ang2 from a Tie2 agonist to an antagonist, thereby promoting vascular leakiness and remodeling. nih.govjci.org
Identification and Development of Tie2 Kinase Inhibitor 1
The development of small-molecule inhibitors targeting Tie2 kinase arose from efforts to modulate angiogenesis by disrupting vascular modeling. aacrjournals.org The goal was to create compounds that could bind to the ATP-binding site of the Tie2 kinase domain, blocking its ability to phosphorylate itself and downstream targets. scbt.com
This compound is specifically identified as an optimized compound derived from SB-203580. selleckchem.comselleckchem.com SB-203580 is a well-known pyridinyl imidazole (B134444) compound that was originally developed as a highly specific inhibitor of p38 MAP kinase. sigmaaldrich.comnih.gov While effective against p38, SB-203580 itself is not a potent inhibitor of Tie2. selleckchem.com The development of this compound involved modifying the SB-203580 scaffold to significantly enhance its potency and selectivity for Tie2 kinase over p38 and other kinases. selleckchem.com
The discovery of potent and selective Tie2 inhibitors involved extensive structure-activity relationship (SAR) studies. Researchers synthesized and tested numerous analogs of initial hit compounds to improve their biological activity and pharmacological properties. aacrjournals.orgnih.gov For instance, early efforts identified that scaffolds like (4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)(phenyl)methanone could serve as a template for potent Tie2 inhibition. aacrjournals.org
Through optimization, it was found that specific chemical modifications could dramatically improve selectivity. In the case of this compound, the optimization process transformed the p38-centric SB-203580 into a molecule with a remarkable 200-fold greater selectivity for Tie2 compared to p38. selleckchem.com This inhibitor demonstrates a moderate inhibitory activity against the Tie2 tyrosine kinase, with a reported IC50 value of 0.25 µM. selleckchem.com Further testing revealed a more than 10-fold selectivity over other related kinases such as VEGFR2, VEGFR3, and PDGFRβ. selleckchem.com This highlights a successful optimization effort to create a selective chemical probe for studying Tie2 function.
| Target Kinase | IC50 Value | Fold Selectivity vs. Tie2 |
| Tie2 | 0.25 µM | 1x |
| p38 | 50 µM | ~200x |
| VEGFR2 | >10-fold less potent than Tie2 | >10x |
| VEGFR3 | >10-fold less potent than Tie2 | >10x |
| PDGFRβ | >10-fold less potent than Tie2 | >10x |
Comparison with Naturally Occurring Tie2 Inhibitors
The regulation of the Tie2 kinase pathway, crucial for vascular development and stability, is a complex process involving both synthetic and natural modulators. acs.orgmdpi.com "this compound" typically refers to a synthetically developed small molecule designed to interfere with the Tie2 receptor's activity, often by competing with ATP at the kinase domain. nih.gov This mode of action contrasts sharply with the mechanisms of naturally occurring inhibitors, which are primarily large proteins or other natural products that modulate receptor function through different biological interactions. ahajournals.orgnih.govnih.gov
The primary natural regulators of Tie2 are the angiopoietin proteins, specifically Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2), and the vascular endothelial-protein tyrosine phosphatase (VE-PTP). ahajournals.orgnih.gov While Ang1 is a strong agonist that promotes Tie2 activation and vascular stability, Ang2 acts as a context-dependent antagonist or partial agonist. mdpi.comnih.gov Ang2 competes with Ang1 for binding to the Tie2 receptor, and its overexpression can disrupt vessel formation, marking it as a natural antagonist. ahajournals.orgnih.gov However, in the absence of Ang1, Ang2 can act as a weak agonist, a paradoxical effect that highlights the complexity of its function. jci.orgnih.gov
Another key natural regulator is VE-PTP, an endothelial-specific phosphatase that directly associates with Tie2 and dephosphorylates it, thereby negatively regulating its activation. rupress.orgembopress.org Inhibiting VE-PTP leads to increased Tie2 activation, even in the presence of high levels of the antagonist Ang2. nih.govnih.gov This mechanism is fundamentally different from that of a synthetic kinase inhibitor, which blocks the downstream signaling cascade irrespective of the receptor's phosphorylation state.
Beyond proteins, researchers have also identified non-protein natural products that inhibit Tie2. A notable example is the triterpene 3,21-dioxo-olean-18-en-oic acid, isolated from the plant Acacia aulacocarpa. nih.govacs.org This compound was the first non-protein natural product identified to inhibit Tie2 kinase, though with modest potency (IC₅₀ = 4.2 μM). acs.orgacs.org
The following table provides a comparative overview of a representative synthetic Tie2 kinase inhibitor and these natural modulators.
Interactive Data Table: Comparison of Synthetic and Natural Tie2 Inhibitors
| Feature | This compound (Synthetic) | Angiopoietin-2 (Ang2) | Vascular Endothelial-PTP (VE-PTP) | 3,21-dioxo-olean-18-en-oic acid |
| Class | Small Molecule (e.g., Pyridinyl-triazine) acs.org | Glycoprotein nih.gov | Protein Tyrosine Phosphatase nih.gov | Triterpene (Natural Product) nih.gov |
| Primary Mechanism | ATP-competitive inhibition of the intracellular kinase domain. nih.govapexbt.com | Competitive antagonism at the extracellular ligand-binding domain of Tie2. nih.govnih.gov | Dephosphorylation of the Tie2 intracellular domain, leading to inactivation. rupress.orgembopress.org | Direct inhibition of Tie2 kinase activity. nih.govacs.org |
| Nature of Interaction | Direct binding to the ATP pocket of the kinase. apexbt.com | Binds to the same receptor site as the agonist Ang1. ahajournals.org | Forms a complex with the Tie2 receptor at cell-cell junctions. researchgate.net | Direct interaction with the Tie2 kinase. acs.org |
| Context Dependency | Generally acts as a consistent inhibitor. | Function is context-dependent; can act as a partial agonist in the absence of Ang1. jci.orgoup.com | Its regulatory function is influenced by factors like shear stress and its association with other junctional proteins. embopress.org | Activity is concentration-dependent. |
| Origin | Chemical Synthesis. acs.org | Naturally produced by endothelial cells, particularly at sites of vascular remodeling. nih.gov | Naturally expressed in vascular endothelial cells. nih.gov | Isolated from the plant Acacia aulacocarpa. nih.govacs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-(6-methoxynaphthalen-2-yl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S/c1-31-22-8-5-19-15-21(4-3-20(19)16-22)25-24(17-11-13-27-14-12-17)28-26(29-25)18-6-9-23(10-7-18)32(2)30/h3-16H,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINQIEAULQKUPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=C(NC(=N3)C4=CC=C(C=C4)S(=O)C)C5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635231 | |
| Record name | 4-[4-(6-Methoxynaphthalen-2-yl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948557-43-5 | |
| Record name | 4-[4-(6-Methoxynaphthalen-2-yl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms of Action
Direct Inhibition of Tie2 Kinase Activity
Tie2 Kinase Inhibitor 1 functions as a reversible and selective antagonist of Tie2 kinase. caymanchem.com Its inhibitory action is central to its biological effects, preventing the downstream signaling events that are crucial for vascular development and maintenance. scbt.comabcam.com
The inhibitor exerts its effect by targeting the ATP-binding site within the kinase domain of the Tie2 receptor. scbt.comabcam.com By occupying this site, this compound prevents the binding of ATP, a critical step for the autophosphorylation and subsequent activation of the kinase. scbt.com This competitive inhibition effectively halts the enzymatic activity of the receptor. scbt.com
This compound demonstrates a notable potency, with a reported IC50 value of 250 nM for Tie2 kinase. caymanchem.commedchemexpress.com This indicates a high affinity for its primary target.
A key characteristic of this compound is its selectivity. It is significantly more potent against Tie2 than p38, with an IC50 of 50 μM for the latter, representing a 200-fold difference. medchemexpress.comselleckchem.comselleck.co.jp Furthermore, it exhibits more than 10-fold selectivity for Tie2 over other related kinases such as VEGFR2, VEGFR3, and PDGFRβ. selleckchem.comselleck.co.jp Information regarding its selectivity over c-kit and PDGFRα is not extensively detailed in the provided search results.
| Kinase | IC50 (nM) | Fold Selectivity vs. Tie2 |
|---|---|---|
| Tie2 | 250 | - |
| p38 | 50,000 | 200 |
| VEGFR2 | >2500 | >10 |
| VEGFR3 | >2500 | >10 |
| PDGFRβ | >2500 | >10 |
Potency and Selectivity Profile
Impact on Angiopoietin-Induced Tie2 Autophosphorylation
The binding of angiopoietin-1 (Ang1) to Tie2 normally induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain, a critical activation step. pnas.orgnih.gov this compound, by blocking the ATP-binding site, directly prevents this angiopoietin-induced autophosphorylation. scbt.comacs.org This blockade is a central aspect of its mechanism, as it arrests the initiation of the downstream signaling cascade. scbt.com
Modulation of Downstream Signaling Pathways
The activation of Tie2 by angiopoietins triggers several downstream signaling pathways crucial for endothelial cell function. The PI3K/Akt pathway is a key player, promoting cell survival and proliferation. researchgate.netnih.gov Another significant pathway activated is the MAPK/ERK pathway, which is also involved in cellular proliferation and migration. researchgate.netpnas.org By inhibiting Tie2 autophosphorylation, this compound effectively dampens the activation of these critical downstream pathways. This disruption of survival and proliferative signals is a direct consequence of the inhibitor's primary action on the Tie2 kinase.
Phosphatidylinositol 3′-Kinase (PI3K)/Akt Pathway
The Phosphatidylinositol 3′-Kinase (PI3K)/Akt pathway is a critical downstream effector of Tie2 activation. nih.gov Upon binding of a ligand like Angiopoietin-1 (Ang1), the Tie2 receptor becomes phosphorylated, creating docking sites for the p85 subunit of PI3K. nih.govahajournals.org This interaction activates PI3K, which in turn activates the serine-threonine kinase Akt. ahajournals.orgendocrine.org The Tie2-PI3K-Akt signaling axis is essential for promoting endothelial cell survival by inhibiting apoptosis, as well as for mediating cell migration (chemotaxis). nih.govahajournals.orgendocrine.orgresearchgate.net The anti-apoptotic effect is achieved, in part, through the inhibition of pro-apoptotic factors and the upregulation of survival proteins like Survivin. nih.govmdpi.com
Given that this compound directly blocks the initial Tie2 phosphorylation event, it is expected to prevent the recruitment and activation of PI3K. This would consequently inhibit the phosphorylation and activation of Akt, thereby blocking the downstream cellular responses of survival and migration that are dependent on this pathway. Studies have shown that pharmacological inhibition of PI3K is sufficient to reverse the anti-apoptotic effects induced by Ang1, underscoring the pathway's importance. ahajournals.org
Table 2: Key Components of the Tie2-PI3K/Akt Pathway
| Component | Role in Pathway | Downstream Effect |
|---|---|---|
| Tie2 | Receptor activation and autophosphorylation. | Recruitment of PI3K. ahajournals.org |
| PI3K (p85/p110) | Binds to phosphorylated Tie2 and becomes activated. | Activation of Akt. nih.gov |
| Akt (Protein Kinase B) | Phosphorylated and activated by PI3K. | Promotes cell survival, inhibits apoptosis, activates eNOS. ahajournals.orgmdpi.com |
| FOXO1 (FKHR) | Inhibited by Akt phosphorylation. | Promotes endothelial cell quiescence and survival. nih.govmdpi.com |
Extracellular Signal-Regulated Kinase (ERK1/2) Pathway
The Extracellular Signal-Regulated Kinase (ERK1/2) pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is another signaling route influenced by Tie2 activation. bio-rad.com Adaptor proteins such as Grb2 can bind to the phosphorylated Tie2 receptor, initiating a cascade that leads to the activation of ERK1/2. researchgate.netbio-rad.com This pathway is implicated in the morphogenetic effects of Tie2 on endothelial cells, as well as in cell migration and proliferation. bio-rad.comoup.comahajournals.org Research has demonstrated that chronic activation of the MAPK pathway due to certain Tie2 mutations can lead to a loss of normal endothelial cell monolayer structure. oup.com Furthermore, inhibition of the ERK1/2 pathway has been shown to abrogate Ang1-induced endothelial cell migration. ahajournals.org
By preventing the initial autophosphorylation of the Tie2 receptor, this compound is anticipated to block the activation of the downstream ERK1/2 pathway. This would interfere with the cellular processes of migration and proliferation that are mediated by Tie2-dependent ERK1/2 signaling. ahajournals.org
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammatory gene expression. ahajournals.org The Tie2 receptor exerts potent anti-inflammatory effects, and this function is directly linked to the NF-κB pathway. ahajournals.orgnih.gov Activated Tie2 interacts with a novel NF-κB inhibitor known as A20 binding inhibitor of NF-κB activation-2 (ABIN-2). nih.govahajournals.org This interaction, which is dependent on Tie2 autophosphorylation and stimulated by Ang1, is believed to suppress NF-κB activation. mdpi.comnih.gov By binding to ABIN-2, activated Tie2 prevents the activation of the IKK complex, a critical step in the canonical NF-κB signaling cascade. mdpi.combio-rad.com This provides a direct mechanistic link between Tie2 activation and the suppression of inflammatory responses in endothelial cells. ahajournals.orgnih.gov
Inhibition of Tie2 kinase activity by this compound would prevent the receptor's autophosphorylation, thereby blocking its ability to interact with ABIN-2. nih.gov As a result, the inhibitor would negate the anti-inflammatory, NF-κB-suppressing function of the Ang1-Tie2 axis.
STAT Pathway
The Signal Transducer and Activator of Transcription (STAT) family of proteins is another downstream target of Tie2 signaling. Research has shown that activation of the Tie2 receptor can induce the phosphorylation and subsequent activation of STAT1, STAT3, and STAT5. nih.govbio-rad.com Once activated, these STAT proteins translocate to the nucleus to regulate the expression of target genes, including the cell cycle inhibitor p21. nih.govbio-rad.com Certain mutations in Tie2 that cause venous malformations have been shown to result in a distinct pattern of STAT activation. nih.gov
This compound, by blocking the kinase function of Tie2, would prevent the phosphorylation and activation of the STAT proteins. scbt.com This would disrupt the downstream gene regulation mediated by this pathway. Notably, other chemical inhibitors have been developed that indirectly modulate Tie2 by targeting the associated JAK/STAT signaling pathway. scbt.com
eNOS Activation
Activation of endothelial nitric oxide synthase (eNOS) and the subsequent production of nitric oxide (NO) are important consequences of Tie2 signaling that contribute to vascular homeostasis. medchemexpress.com The activation of eNOS by Tie2 is mediated primarily through the PI3K/Akt pathway. nih.govendocrine.org Following Ang1-induced Tie2 activation, the downstream activation of Akt leads to the phosphorylation and activation of eNOS. nih.govnih.gov This signaling cascade is crucial for the angiogenic response to Ang1. endocrine.org
As this compound is expected to block the PI3K/Akt pathway, it would consequently prevent the downstream activation of eNOS. nih.gov This would inhibit Tie2-mediated nitric oxide production and its associated physiological effects.
Effects on Tie1-Tie2 Interactions and Tie2 Trafficking
The function of Tie2 is intricately regulated by its interaction with the orphan receptor Tie1 and by its cellular trafficking. Tie1 and Tie2 can form heterodimeric complexes on the endothelial cell surface. drugbank.comresearchgate.net The role of Tie1 is complex; it can act as an inhibitor of Tie2 signaling, but it is also essential for the agonist activity of angiopoietins. researchgate.netpnas.org For instance, upon Ang1 stimulation, Tie2 can translocate to cell-cell junctions and co-localize with Tie1, a process that prevents the rapid internalization of Tie2 and sustains its signaling. researchgate.net
The binding of ligands such as Ang1 and Ang2 induces the internalization and trafficking of the Tie2 receptor. researchgate.netbiologists.com This process can occur via different endocytic pathways, including clathrin-dependent endocytosis and caveolae-mediated trafficking, and is crucial for modulating the signaling output. researchgate.netnih.gov Furthermore, Tie2 can undergo proteolytic cleavage, or "shedding," from the cell surface, a process that can be induced by factors like Vascular Endothelial Growth Factor (VEGF) through a PI3K/Akt-dependent mechanism. ahajournals.orgnih.gov This shedding produces a soluble Tie2 fragment that can act as a decoy receptor, inhibiting Tie2 signaling. ahajournals.org
This compound acts by inhibiting the intracellular kinase domain. scbt.com Therefore, it is not expected to directly block the initial binding of ligands or the formation of Tie1-Tie2 heterodimers on the cell surface. However, by preventing the kinase activation and autophosphorylation that occurs post-ligand binding, the inhibitor would block all downstream signaling. This includes signaling from internalized receptors and the PI3K/Akt-dependent shedding of Tie2 induced by factors like VEGF. ahajournals.org
Table 3: Factors Influencing Tie2 Interactions and Trafficking
| Regulator | Effect on Tie2 | Reference |
|---|---|---|
| Tie1 | Forms heterodimers; can inhibit or be required for Tie2 activation. | drugbank.comresearchgate.netpnas.org |
| Angiopoietins (Ang1, Ang2) | Induce receptor internalization and trafficking. | researchgate.netbiologists.com |
| VEGF | Induces Tie2 shedding via PI3K/Akt pathway. | ahajournals.orgnih.gov |
| RhoJ | Regulates Tie2 intracellular trafficking. | bris.ac.uk |
Preclinical Research and Therapeutic Potential
Role in Angiogenesis Inhibition
Tie2 kinase inhibitor 1 demonstrates notable anti-angiogenic properties by interfering with the Tie2 signaling pathway, which is crucial for the development and maintenance of the vascular system. scbt.combiomol.com The inhibitor typically functions by binding to the ATP-binding site within the kinase domain of the Tie2 receptor, which blocks its autophosphorylation and the subsequent activation of downstream signaling cascades that are essential for the survival and migration of endothelial cells. scbt.com
Inhibition of Endothelial Cell Tube Formation
The formation of tube-like structures by endothelial cells is a fundamental step in angiogenesis. Research has shown that inhibitors of the Tie2 pathway can effectively suppress this process. While specific studies on "this compound" and its direct effect on endothelial tube formation are not extensively detailed in the provided search results, the general mechanism of Tie2 inhibitors involves disrupting the signaling necessary for endothelial cell proliferation and assembly into functional vessels. bmbreports.orgnih.govspandidos-publications.com For instance, other Tie2 inhibitors have been shown to inhibit the formation of capillary-like structures in vitro. nih.govspandidos-publications.com The angiopoietin/Tie2 signaling pathway is a known regulator of endothelial cell function, and its inhibition is a strategy for disrupting angiogenesis. bmj.comspandidos-publications.com
Reduction of Angiogenesis in Matrigel Mouse Models
In vivo studies utilizing Matrigel plug assays in mice have provided evidence of the anti-angiogenic effects of this compound. biomol.combiotrend.comtargetmol.comcaymanchem.com Matrigel, a basement membrane matrix, is used to induce neovascularization, and the inhibitor's ability to counteract this process is a key indicator of its potential.
In a Matrigel mouse model of angiogenesis, administration of this compound resulted in a dose-dependent reduction in angiogenesis. biotrend.comtargetmol.com
Interactive Data Table: Angiogenesis Reduction in Matrigel Mouse Model
| Dosage of this compound | Reduction in Angiogenesis |
| 25 mg/kg (i.p., b.i.d) | 41% |
| 50 mg/kg (i.p., b.i.d) | 70% |
Data sourced from Biotrend and TargetMol. biotrend.comtargetmol.com
These findings highlight the compound's efficacy in an in vivo setting, corroborating the expected anti-angiogenic activity based on its mechanism of action. nih.govnih.govmedchemexpress.com
Applications in Oncology Research
The anti-angiogenic properties of this compound make it a compound of significant interest in oncology research. bmj.commedchemexpress.com By inhibiting the formation of new blood vessels, the inhibitor can potentially restrict the supply of oxygen and nutrients to tumors, thereby impeding their growth and spread. nih.govaacrjournals.org
Delay of Tumor Growth in Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard tool for evaluating the in vivo efficacy of potential anti-cancer agents. This compound has been tested in such models, demonstrating its ability to delay tumor progression. nih.govacs.org
In a xenograft model using MOPC-315 plasmacytoma cells, treatment with this compound led to a modest, dose-dependent delay in tumor growth. biotrend.comtargetmol.comnih.gov This indicates that the inhibitor has a direct anti-tumor effect in a living organism, likely mediated through its anti-angiogenic activity. biotrend.comtargetmol.com
Interactive Data Table: Effect of this compound on MOPC-315 Plasmacytoma Xenograft Model
| Treatment | Outcome |
| This compound | Modest, dose-dependent delay in tumor growth |
Data sourced from Biotrend, TargetMol, and PubMed. biotrend.comtargetmol.comnih.gov
Further research in a separate study using a xenograft model showed that intraperitoneal administration of 50 mg/kg of this compound twice a week for six weeks resulted in statistically significant reductions in tumor volume by day 15. medchemexpress.com By day 20, a 61% reduction in tumor volume was observed, and by the end of the six weeks, the tumor volume was reduced by 45%. medchemexpress.com
Inhibition of Tumor Cell Intravasation and Metastasis
A critical aspect of cancer progression is metastasis, the spread of tumor cells to distant organs, which often occurs via blood vessels. nih.gov The process of tumor cells entering the circulation is known as intravasation. nih.gov Research has identified specific microanatomical sites on tumor blood vessels, termed the "tumor microenvironment of metastasis" (TMEM), which function as gateways for intravasation. encyclopedia.pubnih.govaacrjournals.org These TMEM doorways are composed of a tumor cell, a perivascular macrophage, and an endothelial cell in direct contact. aacrjournals.org
Tie2 kinase inhibitors have been shown to effectively block the function of these TMEM doorways, thereby inhibiting tumor cell intravasation and subsequent metastasis. encyclopedia.pubnih.govaacrjournals.orgnih.gov The Tie2 inhibitor rebastinib (B1684436), for example, was found to reduce the number of circulating tumor cells and their dissemination to the lungs in mouse models of metastatic mammary carcinoma. nih.govnih.gov By inhibiting Tie2 signaling, these compounds prevent the localized vascular opening at TMEM sites that allows cancer cells to enter the bloodstream. nih.govaacrjournals.org Dual inhibition of the Angiopoietin-TIE2 and MET pathways has also been shown to potently inhibit the formation of lung metastases in models of renal cell carcinoma. nih.gov
Modulation of the Tumor Microenvironment
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, blood vessels, immune cells, and extracellular matrix that plays a crucial role in tumor progression. encyclopedia.pubgoogle.com Tie2 kinase inhibitors modulate the TME in several ways to exert their anti-tumor effects. encyclopedia.pubnih.govgoogle.com By targeting Tie2, these inhibitors affect not only the tumor vasculature but also key immune cells within the TME. encyclopedia.pubgoogle.com For instance, a multi-kinase inhibitor targeting TIE2, MET, and VEGFR2 can inhibit major pathways involved in tumor vascularization, invasion, inflammation, and immune tolerance. google.com In models of renal cell carcinoma, combining a Tie2 inhibitor with a MET inhibitor led to the stabilization of tumor blood vessels, suggesting a less permissive environment for tumor cell escape. nih.gov
A key component of the tumor microenvironment is a specific population of tumor-associated macrophages (TAMs) that express the Tie2 receptor, known as TEMs. encyclopedia.pubnih.gov These cells are highly proangiogenic and are critically involved in tumor angiogenesis, intravasation, and metastasis. encyclopedia.pubnih.govnih.gov TEMs are often found in the perivascular space, where they contribute to the formation of the TMEM doorways essential for metastasis. nih.govnih.gov
Tie2 kinase inhibitors directly target these pro-tumoral macrophages. encyclopedia.pubnih.gov The inhibitor rebastinib has been shown to reduce the infiltration of Tie2-positive myeloid cells into tumors. nih.gov By blocking Tie2 signaling in TEMs, these inhibitors prevent the VEGF-dependent vascular leakage that facilitates tumor cell intravasation. nih.govaacrjournals.org Furthermore, inhibitors like regorafenib (B1684635) can suppress the infiltration of TAMs by inhibiting the TIE2 pathway. frontiersin.org This targeting of TEMs represents a crucial mechanism by which Tie2 inhibitors modulate the tumor microenvironment to suppress tumor growth and spread. encyclopedia.pubnih.gov
| Cancer Model | Tie2 Inhibitor | Key Findings | Reference |
| SVR Angiosarcoma | This compound | Delayed tumor growth, reduced tumor volume by up to 61%. | nih.govcaymanchem.commedchemexpress.com |
| Urothelial Carcinoma | CEP-11981 | Significantly inhibited tumor growth, downregulated Tie2 receptor. | iiarjournals.org |
| Disseminated CML | BAY-Tie2 | Reduced tumor load by 45-65%, delayed appearance of circulating tumor cells. | aacrjournals.org |
| Metastatic Breast Cancer | Rebastinib | Inhibited tumor cell intravasation at TMEMs, reduced circulating tumor cells and lung metastases. | nih.govaacrjournals.orgnih.gov |
| Renal Cell Carcinoma | Trebananib + MET inhibitor | Reduced lung metastases, stabilized tumor vasculature, reduced M2 macrophage infiltration. | nih.gov |
Immunomodulatory Effects and Combination with Immunotherapy
Beyond their direct effects on blood vessels and macrophages, Tie2 kinase inhibitors possess immunomodulatory properties that can enhance anti-tumor immunity. google.comnih.govbmj.com Inhibition of the angiopoietin/Tie2 axis can induce "immunogenic modulation," making tumor cells more susceptible to being recognized and killed by the immune system. nih.govbmj.com Specifically, blocking this pathway can lead to the upregulation of molecules on tumor cells that are important for immune cell recognition, thereby increasing their sensitivity to T cell-mediated killing. nih.govbmj.com
Applications in Ocular Diseases Research
The angiopoietin-Tie2 signaling pathway is a critical regulator of vascular development, maturation, and stability. scbt.comnih.gov The Tie2 receptor, a tyrosine kinase predominantly expressed on endothelial cells, plays a crucial role in maintaining vascular quiescence. scbt.comnih.gov Its activation by the ligand Angiopoietin-1 (Ang1) promotes vascular health, decreasing permeability and inflammation. nih.gov Conversely, the ligand Angiopoietin-2 (Ang2), often upregulated in pathological states, typically acts as an antagonist, leading to vascular instability, leakage, and neovascularization. nih.govroche.com This makes the Tie2 pathway a significant therapeutic target for ocular diseases characterized by these processes, such as neovascular age-related macular degeneration (nAMD) and diabetic retinopathy. nih.govretinalphysician.com
Choroidal neovascularization (CNV), the growth of abnormal blood vessels from the choroid, is a hallmark of wet age-related macular degeneration (nAMD). researchgate.net Preclinical studies have demonstrated that inhibiting the Tie2 signaling pathway is a viable strategy to counter this pathological angiogenesis.
In a murine model of laser-induced CNV, the use of a specific Tie2 kinase inhibitor (TKI) was shown to affect the severity of the condition. researchgate.net Research has also identified that Tie2-expressing macrophages (TEMs) contribute to the intensity of CNV, suggesting that targeting this pathway can modulate the inflammatory and angiogenic environment. researchgate.net Further studies using a rat model of Matrigel-induced CNV found that a compound known as Tie2 Inhibitor 7 could prevent endothelial cell tube formation and aberrant vessel growth. caymanchem.com This small molecule inhibitor blocks Tie2 kinase activity and Ang1-induced autophosphorylation. caymanchem.com
Another approach involves using soluble forms of the Tie2 receptor to sequester its ligands. Systemic delivery of a soluble Tie2 receptor, ExTek, via an adenovirus vector resulted in a significant reduction in the area of CNV in a laser-induced mouse model. nih.gov Specifically, this treatment led to a 45% reduction in the integrated area of choroidal neovascularization. nih.gov The protective effects of other molecules, such as Activated Protein C (APC), have also been linked to the Tie2 pathway. APC's ability to suppress the growth of CNV was significantly diminished when Tie2 was inhibited, highlighting the receptor's role in mediating these protective effects. ashpublications.org
Table 1: Preclinical Research on Tie2 Inhibition in Choroidal Neovascularization (CNV)
| Compound/Agent | Model | Key Findings | Reference |
| Tie2 Kinase Inhibitor (TKI) | Laser-induced CNV (murine) | Affects the severity of CNV, implicating Tie2-expressing macrophages. | researchgate.net |
| Tie2 Inhibitor 7 | Matrigel-induced CNV (rat) | Prevented endothelial cell tube formation and aberrant vessel growth. | caymanchem.com |
| Soluble Tie2 Receptor (ExTek) | Laser-induced CNV (murine) | Reduced integrated area of CNV by 45%. | nih.gov |
| Activated Protein C (APC) + Tie2 Inhibitor | Laser-induced CNV (murine) | Inhibition of Tie2 significantly decreased the protective, anti-CNV activities of APC. | ashpublications.org |
Retinal neovascularization (RNV) and associated vascular leakage are characteristic features of ischemic retinal disorders like diabetic retinopathy. arvojournals.org The Ang2-Tie2 system, in conjunction with vascular endothelial growth factor (VEGF), plays a pivotal role in this process. arvojournals.org In pathological conditions, elevated levels of Ang2 inhibit Tie2, which disrupts endothelial cell junctions and increases vascular permeability, amplifying the effects of VEGF. roche.com
Targeting the Tie2 pathway has shown significant promise in controlling both RNV and leakage. In a murine model of ischemia-induced retinopathy, intravitreal injection of a soluble Tie2 fusion protein (sTie2-Fc) suppressed retinal angiogenesis. arvojournals.org Similarly, systemic expression of the soluble Tie2 receptor ExTek inhibited retinal neovascularization by 47% in the same model. nih.gov These findings underscore that Tie2 signaling is a common and crucial component of the angiogenic pathway in retinal neovascular diseases. nih.gov
The inhibition of Tie2 is directly linked to vascular destabilization and increased permeability. asclepix.com Conversely, activating the Tie2 pathway can restore a healthy, non-leaky retinal vasculature. asclepix.com For instance, the peptide AXT107, which activates Tie2 signaling, has been shown to promote the integrity of endothelial cell junctions. asclepix.commdpi.com Studies have demonstrated that Ang1, a Tie2 agonist, suppresses vascular leakage. nih.gov The inhibitory effects of Ang1 on endothelial permeability are mediated specifically through the Tie2 receptor. nih.gov This highlights the therapeutic potential of modulating the Tie2 pathway to reduce the vascular leakage that contributes to macular edema in various retinal diseases. nih.govmdpi.com
Table 2: Effects of Tie2 Modulation on Retinal Neovascularization and Vascular Leakage
| Intervention | Model | Effect on Retinal Neovascularization (RNV) | Effect on Vascular Leakage | Reference |
| Soluble Tie2 fusion protein (sTie2-Fc) | Ischemia-induced retinopathy (murine) | Suppression of retinal angiogenesis | Not specified | arvojournals.org |
| Soluble Tie2 Receptor (ExTek) | Ischemia-induced retinopathy (murine) | 47% inhibition | Not specified | nih.gov |
| Tie2 Inhibition (via Ang2) | General Pathological Models | Promotes neovascularization | Increases vascular leakage | nih.govroche.com |
| Tie2 Activation (e.g., via AXT107) | Endothelial Cell & Mouse Models | Suppresses neovascularization | Promotes vascular stability, reduces leakage | asclepix.commdpi.com |
Inflammation is a key component of many ocular diseases, where it can exacerbate vascular leakage and tissue damage. mdpi.comjohnshopkins.edu The Tie2 signaling pathway is directly involved in regulating vascular inflammation. nih.gov Inhibition of Tie2 by its antagonist ligand Ang2 can promote inflammation by sensitizing blood vessels to inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα) and facilitating the adhesion of leukocytes to vessel walls. roche.commdpi.com
Conversely, activating Tie2 has potent anti-inflammatory effects. The peptide AXT107 has been shown to resolve TNFα-induced vascular inflammation in endothelial cells. mdpi.comjohnshopkins.edu It achieves this by converting the pro-inflammatory ligand Ang2 into a Tie2 agonist. mdpi.comjohnshopkins.edu This activation of Tie2 signaling prevents the degradation of IκBα, a key step that blocks the NF-κB inflammatory pathway. mdpi.comjohnshopkins.edu By blocking NF-κB, this mechanism suppresses the production of inflammatory adhesion molecules such as VCAM-1 and ICAM-1, which are crucial for leukocyte attachment to the endothelium (leukostasis). mdpi.comjohnshopkins.edu
This direct link between Tie2 and the NF-κB pathway was further elucidated by the discovery that activated Tie2 interacts with a protein called A20 binding inhibitor of NF-κB activation-2 (ABIN-2). nih.govahajournals.org This interaction provides a molecular basis for the anti-inflammatory actions of Tie2, as ABIN-2 is an inhibitor of NF-κB-mediated gene expression. nih.govahajournals.org Therefore, compounds that promote Tie2 activation can suppress key inflammatory processes involved in ocular diseases.
Other Potential Therapeutic Areas (e.g., Inflammation, Vascular Permeability)
The role of Tie2 kinase in regulating vascular stability and inflammation extends beyond ocular conditions, suggesting broader therapeutic applications. scbt.comabcam.com Tie2 signaling is a critical regulator of the vascular response in systemic inflammatory conditions like sepsis, as well as in infections such as anthrax, influenza, and malaria. nih.govpnas.org In these diseases, a decline in Tie2 expression or its inactivation leads to increased vascular permeability, contributing to life-threatening complications like edema and circulatory shock. nih.govpnas.org
Preclinical research shows that forced suppression of Tie2 is sufficient to weaken the vascular barrier and increase sensitivity to mediators that cause leakage. pnas.org This effect appears to be independent of inducing an inflammatory response itself; rather, Tie2 inactivation releases the "brakes" on the endothelium, potentiating inflammation and leakage. nih.govpnas.org
Therefore, inhibitors of Tie2 kinase are valuable research tools for studying these processes, while activators of the Tie2 pathway hold therapeutic promise. scbt.com For example, Vasculotide, an Angiopoietin-1 mimetic and Tie2 activator, has demonstrated anti-inflammatory and anti-permeability effects, ameliorating endothelial barrier dysfunction in a model of endotoxin (B1171834) exposure. medchemexpress.com The ability of Tie2 activation to suppress inflammatory gene expression and stabilize the vasculature makes it a target for diseases characterized by systemic inflammation and vascular leakage. nih.govnih.gov
Clinical Translation and Future Directions
Clinical Development Status
The clinical development of Tie2 inhibitors has primarily focused on their use in combination with other anti-cancer agents. mdpi.comnih.gov Small-molecule tyrosine kinase inhibitors that target Tie2, often alongside other receptors like VEGFR2, have entered clinical trials. mdpi.comembopress.orgnih.gov For instance, the Tie2 inhibitor rebastinib (B1684436) has been investigated for its ability to block tumor cell dissemination and enhance the effects of chemotherapy. mdpi.comaacrjournals.org Preclinical data showed significant promise, with Tie2 inhibition leading to decreased tumor burden and metastasis in various cancer models. nih.gov However, results from human clinical trials have been more varied, underscoring the complexity of translating preclinical success. nih.gov
A key example of clinical investigation is the Phase Ib trial of rebastinib in combination with paclitaxel (B517696) or eribulin (B193375) for patients with HER2-negative metastatic breast cancer. aacrjournals.orgnih.gov This study aimed to determine the safety, tolerability, and pharmacodynamics of the combination therapy. aacrjournals.orgnih.gov
Pharmacodynamic evidence of Tie2 kinase inhibition was a critical component of the trial. aacrjournals.orgnih.gov Researchers observed several key biomarkers:
Increased Angiopoietin-2 (Ang2) Levels: A significant increase in the plasma levels of Ang2, a ligand for the Tie2 kinase, was noted, providing evidence that rebastinib was successfully inhibiting its target in vivo. aacrjournals.orgnih.gov
Increased Intraocular Pressure: This was observed at higher doses of rebastinib and was considered another pharmacodynamic marker of Tie2 blockade. aacrjournals.orgnih.gov
Decreased Circulating Tumor Cells (CTCs): The combination treatment led to a significant decrease in CTCs, suggesting an impact on tumor cell dissemination. aacrjournals.orgnih.gov
The study successfully identified a recommended Phase II dose and provided a foundation for further evaluation of Tie2 kinase inhibitors in combination with other systemic therapies. aacrjournals.orgnih.gov
Pharmacodynamic Findings from Rebastinib Phase Ib Study
| Pharmacodynamic Endpoint | Observation | Implication | Reference |
|---|---|---|---|
| Angiopoietin-2 (Ang2) Levels | Significantly increased at both dose levels tested. | Provides evidence of in vivo Tie2 kinase blockade. | aacrjournals.orgnih.gov |
| Intraocular Pressure | Increased at the 100-mg rebastinib dose level. | Considered a pharmacodynamic indicator of Tie2 inhibition. | aacrjournals.orgnih.gov |
| Circulating Tumor Cells (CTCs) | Decreased significantly with the combined treatment. | Suggests inhibition of tumor cell dissemination. | aacrjournals.orgnih.gov |
Targeting the Ang-Tie2 pathway is viewed as particularly promising when used to augment the effects of other cancer treatments. mdpi.com Preclinical and clinical studies have explored combining Tie2 inhibitors with both standard chemotherapy and other anti-angiogenic agents like those targeting the VEGF pathway.
Combination with Anti-VEGF Agents: There is a strong rationale for the dual inhibition of the VEGF and Ang-Tie2 signaling pathways. mdpi.comnih.gov VEGF and Ang2 act in a complementary manner to promote angiogenesis. nih.govaacrjournals.org Preclinical studies have consistently shown that combining Ang2 and VEGF targeted agents results in superior anti-angiogenic and anti-tumor effects compared to targeting either pathway alone. nih.govnih.gov This dual blockade can lead to a greater reduction in vascular sprouts and tumor vascularity, ultimately slowing tumor growth more effectively. nih.govaacrjournals.org The development of resistance to anti-VEGF therapies can involve the upregulation of the Ang2/Tie2 pathway, making co-targeting a logical strategy to overcome this challenge. nih.gov
Challenges and Opportunities in Targeting the Angiopoietin-Tie2 Pathway
Targeting the Ang-Tie2 axis presents both significant opportunities for therapeutic intervention and considerable challenges due to the pathway's complexity. mdpi.com The context-dependent roles of its ligands, Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2), are central to these challenges. embopress.orgnih.gov
A key strategic question in developing therapies is whether to selectively inhibit Ang2 or to block both Ang1 and Ang2.
Selective Ang2 Inhibition: Ang2 is often upregulated in tumors and is considered a pro-angiogenic factor that destabilizes blood vessels, making them more responsive to pro-angiogenic signals like VEGF. aacrjournals.orgresearchwithrutgers.com Selectively inhibiting Ang2 is hypothesized to allow the vessel-stabilizing effects of Ang1 to dominate, leading to the "normalization" of tumor blood vessels. nih.gov This normalization can make the vasculature less leaky and more efficient, potentially improving the delivery of other drugs. nih.gov
Dual Ang1/Ang2 Blockade: Ang1 is typically viewed as a stabilizing factor that promotes endothelial quiescence through Tie2 activation. embopress.orgnih.gov However, some preclinical studies suggest that in certain contexts, Ang1 might dampen the efficacy of anti-VEGF or anti-Ang2 therapies. embopress.org Dual inhibition of both Ang1 and Ang2 has shown cooperative suppression of tumor growth in some xenograft models, suggesting that blocking both ligands could be more effective than inhibiting Ang2 alone in specific settings. nih.gov However, other studies have found that an antagonistic anti-Tie2 antibody (blocking both Ang1 and Ang2) was not superior to a selective anti-Ang2 antibody in most tumor models, suggesting that concurrent Ang1 inhibition may not always boost efficacy. embopress.orgnih.gov
Ultimately, the choice between selective Ang2 and dual Ang1/Ang2 inhibition may be context-dependent, relying on the specific tumor microenvironment. nih.gov
Therapeutic modulation of the pathway is not limited to inhibition. Both Tie2 activators and inhibitors are being explored, each with a distinct therapeutic rationale.
Tie2 Inhibitors: These agents, such as rebastinib, aim to block the pro-angiogenic and pro-metastatic signaling mediated by Tie2. mdpi.comnih.gov By inhibiting Tie2, these drugs can prevent vascular destabilization and the dissemination of tumor cells, particularly by targeting Tie2-expressing macrophages within the tumor microenvironment. mdpi.com Small-molecule tyrosine kinase inhibitors often target Tie2 along with other receptors like VEGFR2. embopress.orgnih.gov
Tie2 Activators: In contrast, Tie2 activators aim to mimic the effects of Ang1, promoting vascular stability and endothelial quiescence. embopress.orgnih.gov The rationale is that stabilizing blood vessels can suppress tumor cell extravasation and metastasis. nih.govembopress.org This approach could be particularly useful in preventing or treating early-stage micrometastatic disease. nih.govembopress.org Agents that activate Tie2, such as certain antibodies or small molecules, have the potential to stabilize the vasculature and reduce vessel leakage. embopress.org
The decision to use an activator versus an inhibitor depends on the therapeutic goal: inhibiting pathological angiogenesis and dissemination (inhibitors) versus stabilizing vessels to prevent metastatic spread (activators). embopress.orgnih.gov
Emerging Research and Unexplored Avenues
Research into the Ang-Tie2 pathway continues to evolve, revealing new complexities and therapeutic possibilities. One of the most promising emerging areas is the intersection of angiogenesis and cancer immunotherapy. nih.govembopress.org
There is growing evidence of a fundamental link between vascular abnormalities within tumors and immune evasion. nih.gov An abnormal tumor vasculature can create an immunosuppressive microenvironment, hindering the efficacy of immune checkpoint inhibitors (ICIs). nih.gov Targeting the Ang2/Tie2 pathway to normalize tumor vessels may therefore enhance the response to immunotherapies. nih.gov This has led to clinical investigations of combination strategies involving Ang2 inhibitors and ICIs. nih.gov
Furthermore, the precise function of Ang2 as a context-dependent agonist or antagonist of Tie2 requires deeper investigation within the tumor microenvironment. nih.gov Understanding the molecular switch that dictates Ang2's function could lead to more refined therapeutic strategies. nih.gov Future research will likely focus on translating the complex understanding of Ang-Tie2 signaling into effective combination therapies that can overcome resistance to both anti-angiogenic drugs and immunotherapies. nih.gov
Novel Scaffold Development for Tie2 Inhibition
The development of potent and selective kinase inhibitors is an ongoing challenge in medicinal chemistry. While Tie2 kinase inhibitor 1 is an optimized derivative of a previous compound (SB-203580), the field is actively pursuing novel chemical scaffolds to achieve superior potency, selectivity, and pharmacokinetic properties. selleckchem.comselleckchem.com The goal is to design molecules that can effectively target the ATP-binding site of the Tie2 kinase domain, thereby blocking its autophosphorylation and subsequent downstream signaling. scbt.com
The chemical diversity among Tie2 inhibitors reflects various strategies to achieve this inhibition, ranging from small molecules to more complex entities. scbt.com For instance, research into related kinase inhibitors has explored targeting allosteric sites or regulatory domains, such as the pseudokinase domain, to achieve greater selectivity over other highly homologous kinases. nih.gov This approach, if applied to Tie2, could yield inhibitors with a more favorable therapeutic window by minimizing off-target effects. The development of molecules like Rebastinib, a highly specific "switch pocket" inhibitor of Tie2, exemplifies the progress in creating novel scaffolds with high potency. nih.gov These advancements highlight the intricate balance required to selectively target Tie2 without affecting other receptor tyrosine kinases that share similar structural features. scbt.com
Future development in this area will likely focus on:
Structure-Based Drug Design: Utilizing high-resolution crystal structures of the Tie2 kinase domain to design inhibitors with improved binding affinity and specificity.
Fragment-Based Screening: Identifying small chemical fragments that bind to the target and then growing or combining them to create more potent lead compounds.
Allosteric Inhibition: Developing inhibitors that bind to sites other than the highly conserved ATP pocket, offering a potential route to greater selectivity.
Further Elucidation of Biological System Effects
The Angiopoietin-Tie2 signaling pathway is a critical regulator of vascular development, maturation, and stability. medchemexpress.com While the primary therapeutic rationale for Tie2 inhibition is the disruption of tumor angiogenesis, the systemic effects of modulating this pathway are complex and require deeper investigation.
Beyond its role in angiogenesis, Tie2 signaling is crucial for:
Vascular Quiescence and Stability: The ligand Angiopoietin-1 (Ang1) promotes Tie2 activation, which maintains endothelial cell quiescence, strengthens cell-cell junctions, and suppresses inflammation. youtube.com Conversely, inhibition of Tie2 can increase vascular permeability. scbt.com
Hematopoietic Stem Cells: Tie2 is known to play a role in maintaining the quiescent status of hematopoietic stem cells within the bone marrow niche. drugbank.com
Immune System Modulation: Recent studies suggest that inhibiting the Angiopoietin/Tie2 axis can have immunomodulatory effects. Targeting this pathway has been shown to render some human tumor cells more sensitive to T cell-mediated attack, opening possibilities for combination therapies with immunotherapy. bmj.com
Understanding these diverse biological roles is critical for predicting the full spectrum of effects that a systemic Tie2 inhibitor might have.
Table 1: Systemic Effects of Angiopoietin-Tie2 Pathway Modulation
| Biological Process | Effect of Tie2 Activation (Ang1-mediated) | Consequence of Tie2 Inhibition |
|---|---|---|
| Vascular Integrity | Promotes endothelial cell-cell adhesion, reduces permeability | Increases vascular leakage, potential for edema |
| Inflammation | Suppresses inflammatory pathways, anti-adhesive to leukocytes | May potentiate inflammatory responses |
| Angiogenesis | Maintains vessel stability and maturation | Inhibits new blood vessel formation |
| Tumor Microenvironment | Stabilizes vasculature | Disrupts tumor vasculature, may affect immune cell infiltration |
| Hematopoiesis | Maintains hematopoietic stem cell quiescence | Long-term effects under investigation |
Preclinical Modeling for Micrometastatic Disease
A significant challenge in cancer therapy is the treatment of micrometastatic disease, which is responsible for tumor recurrence after the primary tumor has been surgically removed. nih.gov Anti-angiogenic drugs have shown limited success in this adjuvant setting. embopress.org Therefore, there is a critical need for more relevant preclinical models to evaluate therapies aimed at preventing or treating early-stage metastatic disease. nih.gov
The Angiopoietin-Tie2 axis is a promising target for controlling metastasis, as it not only affects angiogenesis but also the stability of blood vessels, which can influence the ability of tumor cells to enter circulation (intravasation). nih.govembopress.org Preclinical research suggests that Ang2/Tie2 inhibitors may be particularly useful in neoadjuvant (pre-surgical) or adjuvant (post-surgical) settings. nih.gov
Effective preclinical modeling for this purpose involves:
Post-Surgical Models: Utilizing models where a primary tumor is surgically resected, followed by treatment with a Tie2 inhibitor to assess its impact on the development of subsequent metastases. This approach more closely mimics the clinical adjuvant setting. nih.gov
Spontaneous Metastasis Models: Using genetically engineered mouse models (GEMMs) or orthotopic implantation models where tumors develop in the correct anatomical location and spontaneously metastasize. nih.govcrownbio.com
Immunocompetent Models: Employing models with a fully functional immune system to evaluate the interplay between Tie2 inhibition, the tumor microenvironment, and the host immune response. scholaris.ca
In a preclinical study using a post-surgical mouse model of breast cancer, the Tie2 inhibitor rebastinib was shown to reduce lung metastases when administered after the primary tumor was resected. nih.gov Such models are crucial for determining if Tie2 inhibitors can stabilize blood vessels to suppress tumor cell dissemination and ultimately improve long-term, recurrence-free survival. nih.govscholaris.ca
Table 2: Preclinical Models for Evaluating Tie2 Inhibitors in Metastasis
| Model Type | Description | Relevance to Micrometastatic Disease | Example Application |
|---|---|---|---|
| Orthotopic Xenograft | Human tumor cells are implanted into the corresponding organ in an immunodeficient mouse. | Allows for the study of spontaneous metastasis from a primary tumor in the correct microenvironment. | Rebastinib reduced tumor growth and metastasis in orthotopic models of mammary carcinoma. nih.gov |
| Post-Surgical Adjuvant | A primary tumor is grown and then surgically removed, followed by systemic therapy. | Directly models the clinical scenario of treating residual or micrometastatic disease after surgery. | Rebastinib evaluated in combination with eribulin after primary tumor resection in a breast cancer model. nih.gov |
| Genetically Engineered Mouse Models (GEMMs) | Mice are engineered to develop spontaneous tumors that closely mimic human cancer progression. | Provides a high-fidelity model of tumor development and metastasis in an immunocompetent host. | Ang2 inhibition studied in spontaneous mouse models of breast cancer, leading to decreased metastasis. nih.gov |
Q & A
Q. What is the primary mechanism of action of Tie2 kinase inhibitor 1 in endothelial cells?
this compound is a reversible, ATP-competitive inhibitor targeting the Tie2 kinase domain with an IC50 of 250 nM. It exhibits 200-fold selectivity over p38 MAPK and >10-fold specificity against VEGFR2, VEGFR3, and PDGFR1β, making it a potent tool for studying angiogenesis regulation . The sulfoxide group in its structure enhances binding to the ATP pocket, while the methoxynaphthalene moiety contributes to cellular permeability .
Q. What in vitro assays are recommended for evaluating this compound's efficacy?
Key assays include:
- Kinase activity assays : Measure IC50 using recombinant Tie2 kinase and ATP analogs (e.g., radioactive or fluorescence-based ATP consumption assays) .
- Matrigel tube formation assays : Quantify endothelial cell tubulogenesis inhibition in HUVECs or other endothelial cell lines .
- Cellular viability assays : Use HEL cells to assess antiproliferative effects (IC50 = 232 nM) and confirm Tie2-specific activity via phospho-Tie2 Western blotting .
Q. What are the optimal storage and solubility conditions for this compound?
The compound is soluble in DMSO (up to 50 mM) but insoluble in water or ethanol. For long-term stability, store lyophilized powder at -20°C (stable for 3 years) or dissolved in DMSO at -80°C (stable for 2 years). Working concentrations should be prepared fresh to avoid freeze-thaw degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported specificity profiles of this compound?
Discrepancies may arise from assay conditions (e.g., ATP concentrations) or cell-type-dependent off-target effects. To validate specificity:
- Perform thermal shift assays to confirm direct binding to Tie2 .
- Use selectivity panels for related kinases (e.g., TrkA/B, MET) to rule out cross-reactivity .
- Compare results across models: The inhibitor shows 200-fold selectivity over p38 in biochemical assays but reduced specificity in cellular contexts due to pathway crosstalk .
Q. What experimental considerations are critical for combining this compound with VEGF pathway inhibitors?
- Mechanistic synergy : Tie2 inhibition destabilizes vasculature, enhancing VEGF-targeted antiangiogenic effects. Use orthotopic tumor models to assess combined efficacy .
- Dosing optimization : Sequential administration (e.g., Tie2 inhibitor followed by VEGF inhibitor) may prevent compensatory signaling. Monitor tumor vascular normalization via immunohistochemistry .
- Resistance monitoring : Track plasma Ang2 levels as a biomarker of adaptive resistance .
Q. How should dosing regimens be optimized for this compound in preclinical models?
- Pharmacokinetics : In murine models, 25–50 mg/kg (intraperitoneal, twice daily) achieves sustained target engagement, reducing Matrigel vascularization by 41–70% .
- Tumor model selection : Use MOPC-315 plasmacytoma xenografts for dose-dependent tumor growth delay studies. Adjust doses based on tumor vascular density and Tie2 expression levels .
Q. What methods validate target engagement of this compound in complex systems?
- Phospho-Tie2 inhibition : Quantify reduced Tie2 phosphorylation in treated endothelial cells via immunoprecipitation and Western blotting .
- Cellular thermal shift assay (CETSA) : Confirm compound binding by measuring Tie2 protein stability at varying temperatures .
- In situ kinase profiling : Use ATP-competitive probes to visualize Tie2 activity in tumor sections .
Q. How does the molecular structure of this compound influence its pharmacokinetic properties?
The methylsulfinylphenyl group enhances solubility in polar solvents (e.g., DMSO), while the methoxynaphthalene moiety improves membrane permeability. The molecular weight (439.53 g/mol) and moderate logP (~3.5) balance bioavailability and plasma stability, making it suitable for systemic administration in animal models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
